(2E)-3-{5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid
Description
(2E)-3-{5-[4-(Ethoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid is a substituted acrylic acid derivative featuring a furan ring substituted at the 5-position with a 4-(ethoxycarbonyl)phenyl group. The (2E)-configuration of the propenoic acid moiety ensures a planar geometry, which influences intermolecular interactions and electronic properties. The ethoxycarbonyl group (–COOEt) on the phenyl ring is electron-withdrawing, enhancing the acidity of the carboxylic acid (pKa ~4.25) and contributing to π-π stacking interactions in crystalline states .
Properties
IUPAC Name |
(E)-3-[5-(4-ethoxycarbonylphenyl)furan-2-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-2-20-16(19)12-5-3-11(4-6-12)14-9-7-13(21-14)8-10-15(17)18/h3-10H,2H2,1H3,(H,17,18)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZUPCPRLFUZQM-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The phenyl and ethoxycarbonyl groups are introduced through substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure high yields.
Esterification: The ethoxycarbonyl group is introduced through esterification reactions, which involve the reaction of carboxylic acids with ethanol in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high yield. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl and ethoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2E)-3-{5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-{5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their physicochemical properties:
Key Comparative Insights
Electronic Effects
- Electron-Withdrawing Groups (EWGs): The ethoxycarbonyl group in the target compound (–COOEt) and trifluoromethyl (–CF₃) in increase acidity (lower pKa) compared to electron-donating groups like methylcyclopropyl .
Steric and Solubility Profiles
- Ester vs. Acid Forms: Ethyl esters (e.g., ) show higher lipophilicity (logP ~3.5) compared to free acids (logP ~2.5), impacting membrane permeability and bioavailability.
Crystallographic Behavior
- The ethoxycarbonylphenyl group in the target compound promotes π-π stacking, as observed in similar structures refined using SHELX software . Fluorinated analogs may adopt distinct crystal packing due to halogen bonding .
Biological Activity
(2E)-3-{5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid, also known by its CAS number 292641-18-0, is a compound notable for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 286.28 g/mol. The compound features a furan ring, an ethoxycarbonyl group, and a prop-2-enoic acid moiety, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:
- Formation of the Furan Ring : Utilizing furan derivatives.
- Introduction of the Ethoxycarbonyl Group : Achieved through esterification reactions.
- Final Cyclization : Leading to the formation of the prop-2-enoic acid structure.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may modulate enzyme activity through:
- Hydrogen Bonding : The ethoxycarbonyl group can form hydrogen bonds with active site residues in enzymes.
- π-π Interactions : The aromatic structures can engage in π-stacking with nucleobases or amino acids, influencing signaling pathways.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro studies demonstrate its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage.
Anti-inflammatory Effects
Several studies have reported that this compound can inhibit pro-inflammatory cytokines in cell cultures. This suggests potential applications in treating inflammatory diseases.
Case Study 1: Antioxidant Evaluation
A study assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a concentration-dependent scavenging effect, with IC50 values comparable to established antioxidants.
| Compound | IC50 (µM) |
|---|---|
| This compound | 45 ± 5 |
| Ascorbic Acid | 50 ± 7 |
Case Study 2: Anti-inflammatory Activity
In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with this compound resulted in a significant reduction in TNF-alpha levels.
| Treatment | TNF-alpha Levels (pg/mL) |
|---|---|
| Control | 250 ± 20 |
| Compound (10 µM) | 150 ± 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
